Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves a multi-step process:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Methyl 3-methyl-5-phenylisoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group attached to the phenyl ring. This group significantly alters the compound’s chemical and biological properties, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 5-methyl-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-5-3-4-6-9(8)13(14,15)16/h3-6H,1-2H3 |
InChI Key |
KXYUXBRCROGOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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